2-(Bromomethyl)-5-methoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(bromomethyl)-5-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |
InChI Key |
UIODDGDIKLYQGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
A common approach begins with 5-methoxy-2-methylphenol or related substituted phenols, which undergo cyclization to form the benzo[d]oxazole ring. For example, 2-nitro-4-methylphenol derivatives can be reduced and cyclized to form benzo[d]oxazole intermediates, as demonstrated in related benzo[d]oxazole syntheses.
Introduction of the Bromomethyl Group
The bromomethyl substituent at the 2-position is typically introduced by halomethylation of the methyl group adjacent to the oxazole nitrogen. This can be achieved by:
- Bromination of the methyl group using N-bromosuccinimide (NBS) under controlled conditions, often in solvents like chloroform or dichloromethane, sometimes with light or radical initiators to facilitate the reaction.
- Alternative halogenation methods may involve the use of bromine or other brominating agents under acidic or neutral conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of oxazole derivatives, including halomethylated benzo[d]oxazoles. This method enhances reaction rates and can improve yields by providing uniform heating and reducing reaction times.
Catalytic and Green Chemistry Approaches
Recent advances include the use of catalysts such as palladium complexes for cross-coupling reactions and environmentally friendly solvents or reagents to improve the sustainability of the synthesis. For example, Suzuki cross-coupling reactions have been used to functionalize oxazole derivatives, which could be adapted for the preparation of substituted benzo[d]oxazoles.
Detailed Synthetic Route Example
A representative synthetic route adapted from related benzo[d]oxazole and oxazole chemistry is as follows:
This route can be modified by starting with 5-methoxy substituted phenols to directly introduce the methoxy group at the 5-position before ring closure.
Reaction Mechanism Insights
- The bromomethylation step proceeds via radical substitution where NBS generates bromine radicals that abstract a hydrogen from the methyl group, forming a benzylic radical intermediate that reacts with bromine to form the bromomethyl group.
- The benzo[d]oxazole ring formation involves nucleophilic attack of the amino group on an adjacent carbonyl or activated intermediate, followed by cyclization and dehydration.
Comparative Analysis of Halomethylated Benzo[d]oxazoles
| Compound | Halogen Substituent | Reactivity | Synthetic Considerations | Applications |
|---|---|---|---|---|
| 2-(Chloromethyl)-5-methoxybenzo[d]oxazole | Chlorine | Moderate | Easier to handle, less reactive | Intermediate in synthesis |
| 2-(Bromomethyl)-5-methoxybenzo[d]oxazole | Bromine | Higher reactivity | Requires controlled conditions to avoid side reactions | Useful for nucleophilic substitution |
| 2-(Iodomethyl)-5-methoxybenzo[d]oxazole | Iodine | Highest reactivity | More sensitive, less stable | Specialized synthetic applications |
The bromomethyl derivative offers a balance between reactivity and stability, making it a preferred intermediate for further functionalization.
Summary of Research Findings
- The preparation of 2-(Bromomethyl)-5-methoxybenzo[d]oxazole is best achieved by selective bromination of the methyl group on a preformed 5-methoxybenzo[d]oxazole scaffold.
- Microwave-assisted methods and green chemistry approaches can improve efficiency and sustainability.
- The bromomethyl group facilitates further nucleophilic substitution reactions, expanding the compound’s utility in medicinal chemistry.
- Careful control of reaction conditions, such as temperature, solvent, and brominating agent, is critical to maximize yield and minimize byproducts.
Scientific Research Applications
Table 1: Synthesis Methods for Oxazole Derivatives
| Method | Description | Yield |
|---|---|---|
| Microwave Irradiation | Utilizes microwave energy for efficient synthesis | High |
| Conventional Heating | Traditional heating methods | Moderate |
| Palladium-Catalyzed Arylation | Direct arylation techniques for substitution | Variable |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2-(Bromomethyl)-5-methoxybenzo[d]oxazole. Compounds containing oxazole rings have shown to inhibit various cancer cell lines effectively. For instance, a series of oxazole sulfonamides demonstrated submicromolar growth inhibitory effects against leukemia cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
Oxazoles are known for their antimicrobial properties, exhibiting activity against a range of pathogens. The presence of the bromomethyl group in 2-(Bromomethyl)-5-methoxybenzo[d]oxazole may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .
Antiviral and Antimalarial Effects
Research indicates that oxazole-containing compounds possess antiviral and antimalarial activities. The structural characteristics of 2-(Bromomethyl)-5-methoxybenzo[d]oxazole could contribute to its efficacy against viral infections and malaria parasites, warranting further investigation into its pharmacological profile .
Case Study 1: Anticancer Screening
In a recent study, a library of oxazole derivatives was screened for their ability to inhibit cancer cell growth. Among the tested compounds, those similar to 2-(Bromomethyl)-5-methoxybenzo[d]oxazole exhibited promising results with low GI50 values, indicating potent anticancer activity while maintaining high LC50 values, suggesting a favorable therapeutic index .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of various oxazoles. The results demonstrated that compounds with bromine substitutions had enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that 2-(Bromomethyl)-5-methoxybenzo[d]oxazole could be developed into an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methoxybenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues
Physical and Spectral Properties
- Melting Points: 2-(Bromomethyl)-5-methoxybenzo[d]oxazole: Not explicitly reported, but similar brominated oxazoles (e.g., 6-Bromo-2-methylbenzo[d]oxazole) melt at 75–77°C .
Spectroscopic Data :
Q & A
Q. What are the established synthetic routes for 2-(bromomethyl)-5-methoxybenzo[d]oxazole, and how is its purity validated?
A common method involves reacting 2-aminophenol with bromoacetic acid in polyphosphoric acid at 130°C for 4 hours, yielding 2-(bromomethyl)benzo[d]oxazole as a pale-yellow oil (90% yield). For the 5-methoxy derivative, subsequent methoxylation or starting with pre-functionalized precursors (e.g., 4-methoxy-2-aminophenol) is employed. Structural validation relies on H/C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, bromomethyl at δ 4.3–4.6 ppm) and HRMS (e.g., m/z 211.0 [M]) .
Q. Which spectroscopic techniques are critical for characterizing 2-(bromomethyl)-5-methoxybenzo[d]oxazole and its derivatives?
Key techniques include:
Q. What electrophilic reactions are feasible with the bromomethyl group in this compound?
The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and transition-metal-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids). For example, Cu(I)-catalyzed carbene insertion with bis(trimethylsilyl)diazomethane yields bis(trimethylsilyl)methyl derivatives (77–85% yields) .
Advanced Research Questions
Q. How can synthetic yields be optimized for 2-(bromomethyl)-5-methoxybenzo[d]oxazole, and what factors lead to data contradictions?
Yields depend on reaction time, temperature, and acid catalyst strength. Polyphosphoric acid () gives higher yields (90%) compared to milder acids. Discrepancies in elemental analysis (e.g., C 73.00% vs. calculated 73.20% for CHNO) may arise from incomplete purification or side reactions .
Q. How does benzannulation at the oxazole moiety influence excited-state intramolecular proton transfer (ESIPT) in derivatives?
Benzannulation (e.g., converting oxazole to benzoxazole) minimally shifts ESIPT emission wavelengths but increases energy barriers for proton transfer due to altered charge-transfer character. Theoretical modeling (B3LYP/6-31+G(d)) shows that extended π-conjugation reduces H-bond strength in the S state, impacting photostability .
Q. What strategies enhance regioselectivity in alkylation reactions of 5-substituted oxazoles?
Directed deprotonation using n-BuLi/TMEDA ensures regioselective alkylation at C5. For example, 2-(methylthio)oxazole reacts with aldehydes at C5 with >80% yield. Reductive removal of the methylthio group then yields monosubstituted oxazoles .
Q. How do structural modifications (e.g., aryl thiazole-triazole appendages) affect biological activity?
Derivatives like 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) show enhanced binding to G-quadruplex DNA, validated via UV spectroscopy and molecular docking. Substituent electronegativity (e.g., bromo vs. methoxy) modulates stacking interactions .
Methodological Considerations
- Contradiction Analysis : When comparing synthesis routes, prioritize reaction scalability and reproducibility. For instance, polyphosphoric acid () may degrade acid-sensitive substituents, necessitating alternative catalysts .
- Computational Modeling : Use hybrid DFT functionals (B3LYP, PBE0) for accurate ESIPT emission predictions. Avoid meta-hybrid functionals like M06-2X, which overestimate energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
